molecular formula C15H19NO3S B2718481 Benzyl 4-(acetylthio)piperidine-1-carboxylate CAS No. 146827-60-3

Benzyl 4-(acetylthio)piperidine-1-carboxylate

Cat. No.: B2718481
CAS No.: 146827-60-3
M. Wt: 293.38
InChI Key: JWYKWBXEAKBIJY-UHFFFAOYSA-N
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Description

Benzyl 4-(acetylthio)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO3S and a molecular weight of 293.39 g/mol It is known for its unique structure, which includes a piperidine ring substituted with an acetylthio group and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(acetylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with acetylthio compounds under controlled conditions. One common method includes the acetylation of 4-thiopiperidine followed by esterification with benzyl chloroformate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl 4-(acetylthio)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Benzyl 4-(methylthio)piperidine-1-carboxylate
  • Benzyl 4-(ethylthio)piperidine-1-carboxylate
  • Benzyl 4-(propylthio)piperidine-1-carboxylate

Comparison: Benzyl 4-(acetylthio)piperidine-1-carboxylate is unique due to the presence of the acetylthio group, which imparts distinct reactivity and potential biological activity compared to its methylthio, ethylthio, and propylthio analogs. The acetyl group can participate in additional chemical reactions, such as acetylation and deacetylation, which are not possible with the other alkylthio derivatives .

Biological Activity

Benzyl 4-(acetylthio)piperidine-1-carboxylate (BAC) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic properties and unique chemical structure. This article explores the biological activity of BAC, including its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

BAC is characterized by a piperidine ring substituted at the 4-position with an acetylthio group and a benzyl ester at the carboxylate position. This configuration enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Property Description
Molecular Formula C₁₃H₁₅NO₂S
Molecular Weight 251.33 g/mol
CAS Number 146827-60-3
Solubility Soluble in organic solvents like dichloromethane

The biological activity of BAC primarily revolves around its interaction with various molecular targets, particularly enzymes and receptors. The acetylthio group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction may modulate various biochemical pathways, leading to observed effects such as enzyme inhibition or receptor modulation.

Enzyme Interaction

BAC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Its piperidine structure allows it to mimic natural substrates, facilitating binding to active sites. The compound's ability to form covalent bonds can lead to irreversible inhibition of target enzymes, which is a desirable trait in drug design .

Cytotoxicity and Selectivity

In vitro studies assessing the cytotoxic effects of BAC have indicated that it exhibits selective toxicity towards certain cancer cell lines. The selectivity index (SI) for related compounds has been reported, suggesting that modifications to the piperidine structure can enhance therapeutic windows while minimizing toxicity .

Comparative Analysis with Similar Compounds

BAC is compared with other thio-substituted piperidine derivatives to evaluate differences in biological activity:

Compound Biological Activity Selectivity Index
This compoundPotential antiviral and enzyme inhibitionTBD
Benzyl 4-(methylthio)piperidine-1-carboxylateModerate enzyme inhibitionTBD
Benzyl 4-(ethylthio)piperidine-1-carboxylateLow cytotoxicityTBD

The presence of the acetylthio group in BAC provides unique reactivity compared to methylthio or ethylthio analogs, potentially enhancing its biological activity through additional chemical interactions .

Case Studies and Research Findings

  • Antiviral Screening : In a study evaluating novel compounds for antiviral properties, derivatives of BAC were screened against Ebola virus. Results indicated that modifications can lead to enhanced efficacy against viral entry mechanisms .
  • Enzyme Inhibition Profiles : Research focusing on enzyme inhibition revealed that BAC and its analogs can effectively inhibit specific metabolic enzymes, demonstrating potential for therapeutic applications in metabolic disorders.
  • Cytotoxicity Assessments : In vitro assays have shown that BAC exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable safety profile for further development .

Properties

IUPAC Name

benzyl 4-acetylsulfanylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-12(17)20-14-7-9-16(10-8-14)15(18)19-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYKWBXEAKBIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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